4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-2H-chromen-2-one with 2-methylallyl bromide in the presence of a base such as potassium carbonate to form the 7-[(2-methylallyl)oxy] derivative. This intermediate is then reacted with 3-(3-morpholino-3-oxopropyl) chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the morpholino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen-2-one core structure and exhibit similar biological activities.
7-amino-4-methylcoumarin derivatives: These compounds have been studied for their antimicrobial and anti-inflammatory properties.
Fluorinated coumarins: These compounds have shown potential as antimicrobial and anti-inflammatory agents.
Uniqueness
4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-methyl-7-(2-methylprop-2-enoxy)-3-(3-morpholin-4-yl-3-oxopropyl)chromen-2-one |
InChI |
InChI=1S/C21H25NO5/c1-14(2)13-26-16-4-5-17-15(3)18(21(24)27-19(17)12-16)6-7-20(23)22-8-10-25-11-9-22/h4-5,12H,1,6-11,13H2,2-3H3 |
InChI Key |
PXTGJQJDWUMDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.